N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromopyridine moiety and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
Acetylation: Nitrobenzene is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-nitrophenyl acetate.
Amidation: Finally, 5-bromopyridine and 4-nitrophenyl acetate are reacted in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(5-bromopyridin-2-yl)-2-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-bromopyridine-2-carboxylic acid and 4-nitroaniline.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromopyridine and nitrophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(4-nitrophenyl)acetamide
- N-(5-fluoropyridin-2-yl)-2-(4-nitrophenyl)acetamide
- N-(5-iodopyridin-2-yl)-2-(4-nitrophenyl)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c14-10-3-6-12(15-8-10)16-13(18)7-9-1-4-11(5-2-9)17(19)20/h1-6,8H,7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNACONTIPRCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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